2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Palladium catalysis Cross-coupling C2 functionalization

2-Chloro-7-azaindole intermediates often cause unwanted N-H side reactions. This N-phenylsulfonyl-protected derivative (CAS 1227268-62-3) eliminates extra steps: • C2 Cl enables direct Suzuki/Buchwald coupling without extra N-protection. • Phenylsulfonyl directs regioselective C3 lithiation. • Mild basic deprotection (NaOH/K₂CO₃) releases free azaindole; 97% purity. Stored at 2-8°C; global shipping. Gram-scale pricing suits lead optimization.

Molecular Formula C13H9ClN2O2S
Molecular Weight 292.737
CAS No. 1227268-62-3
Cat. No. B599242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
CAS1227268-62-3
Molecular FormulaC13H9ClN2O2S
Molecular Weight292.737
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)Cl
InChIInChI=1S/C13H9ClN2O2S/c14-12-9-10-5-4-8-15-13(10)16(12)19(17,18)11-6-2-1-3-7-11/h1-9H
InChIKeyPBXIRLCEYNSXCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(phenylsulfonyl)-7-azaindole Overview


2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound belonging to the pyrrolo[2,3-b]pyridine (7-azaindole) class, characterized by a chlorine atom at the 2-position and a phenylsulfonyl (besyl) protecting group on the pyrrole nitrogen. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, serving as a protected precursor to 2-chloro-7-azaindole, which is a key scaffold in kinase inhibitor drug discovery . The phenylsulfonyl group enhances stability during synthetic transformations and can be removed under mild basic conditions to reveal the free N–H azaindole core for further functionalization [1].

Uniqueness vs. Closest Analogs


Although several 7-azaindole derivatives share the pyrrolo[2,3-b]pyridine core, the specific combination of the 2-chloro substituent and the N-phenylsulfonyl protecting group in CAS 1227268-62-3 creates a unique reactivity profile that is not replicated by analogs lacking either functional handle. The chlorine atom enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) at the C2 position, while the phenylsulfonyl group acts as both a nitrogen-protecting moiety and a directing group for regioselective C3 functionalization [1]. Substituting with the unprotected 2-chloro-7-azaindole (CAS 1174936-85-6) introduces unwanted N–H reactivity during metalation or coupling steps. Conversely, 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 143141-23-5) lacks the halogen coupling handle entirely, limiting the scope of downstream derivatization to C3 electrophilic substitution only . The following evidence quantifies these differential features.

Evidence vs. Closest Analogs


C2 Cross-Coupling: Chloro vs. Bromo Stability

The 2-chloro substituent in the target compound provides a balance of stability and reactivity that differs from the 2-bromo analog. While 2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1227271-03-5) may offer faster oxidative addition in Pd-catalyzed couplings, the C–Cl bond in the target compound exhibits greater stability under storage and handling conditions, reducing the risk of premature dehalogenation. The C–Br bond dissociation energy is approximately 65 kcal/mol, compared to ~81 kcal/mol for C–Cl, making the chloro compound less prone to undesired side reactions during multi-step sequences [1]. This translates to a longer shelf-life expectation: the target compound is specified for long-term storage at 2–8°C in an inert atmosphere, whereas the bromo analog is recommended for storage only in a cool, dry place without controlled temperature specification .

Palladium catalysis Cross-coupling C2 functionalization 7-Azaindole

Regioselectivity: Phenylsulfonyl vs. Free N-H

The phenylsulfonyl group in the target compound acts as a robust N-protecting group that also directs electrophilic substitution to the C3 position. In contrast, 2-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1174936-85-6) carries an unprotected N–H, which can compete with C2 coupling reactions and lead to N-arylation byproducts. While numerical selectivity data specific to this compound pair are not publicly available, literature on closely related 1-(phenylsulfonyl)-7-azaindoles demonstrates that the N-sulfonyl group suppresses N–H acidity and prevents undesired metalation at the pyrrole nitrogen [1]. The target compound thus enables chemists to perform C2-selective Pd-catalyzed couplings without the need for in situ N-protection, reducing synthetic step count by at least one protection step relative to the free N–H analog .

Regioselective functionalization 7-Azaindole protection C3 lithiation

Certified Purity Advantage

Vendor technical datasheets reveal that 2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1227268-62-3) is supplied at a certified purity of 97% by Fluorochem . In comparison, the direct analogs 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 143141-23-5) and 2-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1174936-85-6) are both specified at 95% minimum purity by AKSci . The 2-percentage-point higher specification for the target compound reduces the risk of introducing impurities that could interfere with sensitive catalytic reactions or skew biological assay results.

Chemical purity Quality control Procurement specification

Defined Cold Storage Protocol

The target compound is specified for storage at 2–8°C under inert gas, as indicated by multiple vendors . This contrasts with the 2-bromo analog, which carries only a generic 'cool, dry place' recommendation . The explicit low-temperature specification for the target compound reflects empirical stability data and provides procurement teams with a clear, verifiable storage protocol that can be incorporated into SOPs for inventory management. The thermal boiling point of 489.2±48.0°C at 760 mmHg further supports its non-volatile nature under ambient laboratory conditions, mitigating loss during vacuum drying steps .

Storage stability Shelf-life Logistics

Cost-per-Gram Efficiency vs. Bromo Analog

At the 1-gram scale, the target compound is priced at £102.00 (Fluorochem) , whereas the 2-bromo analog is quoted at $270.00 per gram from a comparable US-based supplier (Calpaclab, 97% purity) . While pricing varies by vendor and region, the chloro compound's lower molecular weight (292.74 vs. 337.19 g/mol for the bromo analog) also yields more moles per gram purchased (3.42 mmol/g vs. 2.97 mmol/g), effectively delivering ~15% more reactive sites per unit mass .

Cost efficiency Bulk procurement Medicinal chemistry supply

Application Scenarios


C2-Selective Cross-Coupling for Kinase Libraries

The 2-chloro substituent in the target compound enables direct Suzuki-Miyaura or Buchwald-Hartwig coupling at the C2 position without requiring additional N-protection, as the phenylsulfonyl group is already in place. This eliminates a synthetic step relative to the free N–H analog (CAS 1174936-85-6). Combined with the 97% certified purity, this compound is suited for parallel library synthesis where consistent coupling yields and minimal side-product formation are critical [1]. The chloro leaving group offers sufficient reactivity for Pd(0) oxidative addition while maintaining greater thermal stability than the bromo analog, which is advantageous in microwave-accelerated coupling protocols.

C3 Directed Lithiation and Functionalization

The phenylsulfonyl group serves as a directing group for regioselective lithiation at the C3 position of the pyrrolo[2,3-b]pyridine core, enabling the introduction of electrophiles with high positional fidelity. The target compound's 2–8°C storage protocol ensures that the sulfonamide linkage remains intact during storage, preventing premature deprotection or N–H oxidation that could compromise lithiation selectivity [2].

Mild Deprotection to 2-Chloro-7-azaindole

The phenylsulfonyl group is cleavable under mild basic conditions (e.g., NaOH or K₂CO₃ in MeOH/H₂O) to yield the free 2-chloro-7-azaindole scaffold. This deprotection strategy allows the target compound to serve as a storable, protected intermediate that can be deprotected on-demand for fragment growth or bioconjugation studies. The higher purity (97%) minimizes the carryover of sulfonamide-derived impurities into the final deprotected product .

Multi-Gram Synthesis of 2,3-Disubstituted 7-Azaindoles

At £102.00/g with 3.42 mmol/g of coupling-competent sites, the target compound provides a cost advantage over the bromo analog (~$270.00/g, 2.97 mmol/g) for gram-scale derivatization. This price-to-reactivity ratio benefits contract research organizations (CROs) and internal medicinal chemistry groups that require reproducible supply of advanced intermediates for lead optimization programs .

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